4-acetyl-N-(thiazol-2-yl)benzamide
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Overview
Description
“4-acetyl-N-(thiazol-2-yl)benzamide” is a chemical compound that belongs to the class of thiazole derivatives . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of similar thiazole derivatives involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of “this compound” and similar compounds is analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” and similar compounds are characterized by NMR spectroscopy . The NMR spectra provide information about the chemical shifts of the atoms in the molecule, which can be used to infer the types of chemical reactions that have occurred .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” and similar compounds are determined by various spectroscopic techniques, including IR, 1H, 13C NMR, and mass spectrometry . These techniques provide information about the functional groups present in the molecule, the connectivity of the atoms, and the molecular weight .Scientific Research Applications
Antimicrobial Applications
- Synthesis of Thiazole Derivatives as Antimicrobial Agents: A study synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, which demonstrated significant antimicrobial activity, particularly against Gram-positive bacterial strains. One compound showed the highest growth inhibitory effect against all pathogens tested, including Gram-positive bacteria and Candida strains (Bikobo et al., 2017).
- Antibacterial and Antifungal Activities: Various thiazole derivatives, including those related to 4-acetyl-N-(thiazol-2-yl)benzamide, were synthesized and evaluated for their antimicrobial activities. These derivatives showed significant activity against various microbial strains, including Staphylococcus aureus and Candida albicans (Chawla, 2016).
Anticancer Applications
- Anticancer Evaluation of Thiazole Derivatives: A series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were designed, synthesized, and evaluated for anticancer activity against various cancer cell lines. Some derivatives showed higher anticancer activities than the reference drug etoposide (Ravinaik et al., 2021).
Antifungal Applications
- Synthesis of Thiazole Derivatives as Antifungal Agents: New thiazole derivatives, including 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide and its variants, were prepared and screened for antifungal activity. These compounds showed promising results in this regard (Narayana et al., 2004).
Mechanism of Action
Target of Action
Thiazole derivatives, which include 4-acetyl-n-(1,3-thiazol-2-yl)benzamide, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The interaction of 4-acetyl-N-(1,3-thiazol-2-yl)benzamide with its targets could result in changes at the molecular and cellular levels, contributing to its biological activities.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways could contribute to the observed biological activities of 4-acetyl-N-(1,3-thiazol-2-yl)benzamide.
Result of Action
Given the diverse biological activities associated with thiazole derivatives , it can be inferred that 4-acetyl-N-(1,3-thiazol-2-yl)benzamide may have a range of effects at the molecular and cellular levels.
Future Directions
Thiazole derivatives, including “4-acetyl-N-(thiazol-2-yl)benzamide”, have shown promising biological activities, making them potential candidates for the development of new therapeutic agents . Future research could focus on further exploring the biological activities of these compounds, optimizing their synthesis, and investigating their mechanisms of action .
Biochemical Analysis
Biochemical Properties
4-acetyl-N-(1,3-thiazol-2-yl)benzamide, due to its thiazole ring, has been associated with diverse biological activities . It has been found to act as an antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecule
Cellular Effects
Compounds with a thiazole ring have been found to have potent effects on various types of cells . For instance, some thiazole derivatives have shown cytotoxic activity on human tumor cell lines
Molecular Mechanism
Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Some thiazole derivatives have been found to display faster killing-kinetics towards bacterial cells
properties
IUPAC Name |
4-acetyl-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c1-8(15)9-2-4-10(5-3-9)11(16)14-12-13-6-7-17-12/h2-7H,1H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKJLOMYTRZWLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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